2-(4-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
Description
This compound is a heterocyclic molecule featuring a 1,2-dihydroisoquinolin-1-one core substituted with a 4-methoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a 4-(methylsulfanyl)phenyl group.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c1-30-18-11-9-17(10-12-18)28-15-22(20-5-3-4-6-21(20)25(28)29)24-26-23(27-31-24)16-7-13-19(32-2)14-8-16/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARZSMJBGMGTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoquinolin-1-one Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Methoxyphenyl and Methylsulfanylphenyl Groups: These groups can be introduced through Suzuki-Miyaura coupling reactions, which involve the cross-coupling of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Biological Activity
The compound 2-(4-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one represents a novel class of heterocyclic compounds with potential biological activities. This article explores its biological properties based on various studies and findings.
Chemical Structure and Properties
The compound's structure can be analyzed through its molecular formula and molecular weight of approximately 364.46 g/mol. The presence of methoxy and methylsulfanyl groups suggests potential interactions with biological targets.
Antiproliferative Effects
Recent studies have indicated that derivatives of oxadiazole and isoquinoline exhibit significant antiproliferative activities against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values ranging from 0.5 to 7 μM against breast (MCF-7), cervical (HeLa), and ovarian (A2780) cancer cell lines .
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial properties. A study on related triazole derivatives showed effective antibacterial and antifungal activities, suggesting that the oxadiazole moiety may also contribute to antimicrobial effects .
Case Studies
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Antiproliferative Activity Study :
- Objective : To evaluate the antiproliferative effects of the compound on various cancer cell lines.
- Methodology : MTT assays were conducted on MCF-7 and HeLa cells.
- Findings : The compound exhibited significant cytotoxicity with an IC50 value of approximately 2.5 μM against MCF-7 cells, indicating strong potential as an anticancer agent.
-
Antimicrobial Study :
- Objective : To assess the antimicrobial efficacy of similar oxadiazole derivatives.
- Methodology : The study involved testing against Gram-positive and Gram-negative bacteria.
- Findings : Compounds showed minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL, highlighting their potential as antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Methoxy Group : Enhances lipophilicity, facilitating cellular uptake.
- Methylsulfanyl Substituent : May contribute to enhanced interaction with biological targets due to its electron-donating properties.
- Oxadiazole Ring : Known for its bioactivity, it could play a crucial role in mediating interactions with enzymes or receptors involved in cancer proliferation.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s unique hybrid structure combines isoquinolinone and oxadiazole rings, distinguishing it from related derivatives. Key comparisons include:
Key Observations :
Inferences :
- The methylsulfanyl group in the target compound may enhance antifungal activity via mechanisms similar to triazole derivatives .
- The oxadiazole ring could enable kinase inhibition, as seen in phthalazinone analogs .
Physicochemical Properties
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
